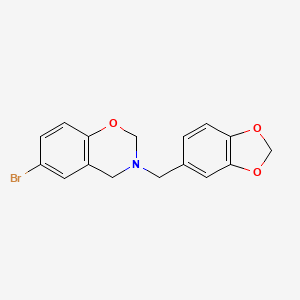

3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-3,4-dihydro-2H-1,3-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-3,4-dihydro-2H-1,3-benzoxazine” is a benzoxazine derivative, a class of compounds known for their utility in producing functional polymers and materials for optoelectronic applications. The structure and properties of these compounds are significant in various fields such as material science, medicinal chemistry, and organic synthesis.

Synthesis Analysis

The synthesis of benzoxazine derivatives, including the one , often involves the condensation of 2-hydroxyphenols with amines and aldehydes or ketones, sometimes employing catalysts or specific conditions to promote ring closure and achieve high yields. Notably, a synthesis method for benzoxazine derivatives through tandem oxidative aminocarbonylation of triple bonds in the presence of palladium catalysts has been described, showcasing the versatility and efficiency of modern synthetic routes (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 3,4-dihydro-2H-1,3-benzoxazine core, often substituted with various functional groups that impart distinct chemical and physical properties. X-ray diffraction analysis is a common method used to unequivocally determine the configuration of these molecules, revealing insights into their stereochemistry and conformation (Hwang et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Microbiological Activity

- A study by Dabholkar & Ravi (2010) involved synthesizing novel spiro heterocycles containing a triazine nucleus, which showed inhibitory action against both gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).

Benzoxazine Derivatives and Biological Activity

- Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol to study their biological activity. These compounds demonstrated toxicity in the brine shrimp lethality test, indicating potential bioactivity (Rudyanto et al., 2014).

Antimycobacterial Activity of Benzoxazine Derivatives

- Research by Waisser et al. (2010) found that new 3-benzyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and related compounds showed significant in vitro antimycobacterial activity, more active than isonicotinhydrazide (INH) in some cases (Waisser et al., 2010).

Herbicidal Activity of Benzoxazinone Derivatives

- A study by Huang et al. (2009) on isoindolinedione substituted benzoxazinone derivatives found that these compounds exhibited effective herbicidal activities, with certain compounds showing more than 80% control against various weeds (Huang et al., 2009).

Novel Benzoxazine Derivatives for Functional Polymers

- Wattanathana et al. (2021) reported the synthesis of a novel benzoxazine monomer for use in functional polymers and optoelectronic materials. The study included an analysis of its crystal structure and photophysical properties (Wattanathana et al., 2021).

Synthesis Methods for Benzoxazine Derivatives

- Research by Sharifi et al. (2014) developed an efficient and environmentally benign method for synthesizing 2H-1,4-benzoxazines, which are significant in various biological and synthetic applications (Sharifi et al., 2014).

Antirheumatic Properties of Methotrexate Derivatives

- Matsuoka et al. (1997) synthesized novel methotrexate derivatives bearing dihydro-2H-1,4-benzoxazine, which showed promising in vitro and in vivo antiarthritic activities (Matsuoka et al., 1997).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-13-2-4-14-12(6-13)8-18(9-19-14)7-11-1-3-15-16(5-11)21-10-20-15/h1-6H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQQYXPNSLLROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCN1CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-3,4-dihydro-2H-1,3-benzoxazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)